molecular formula C9H5BrN2O4 B1410791 2-Bromo-5-cyano-3-nitrophenylacetic acid CAS No. 1805103-00-7

2-Bromo-5-cyano-3-nitrophenylacetic acid

Cat. No.: B1410791
CAS No.: 1805103-00-7
M. Wt: 285.05 g/mol
InChI Key: OKHAQYQLIQETMK-UHFFFAOYSA-N
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Description

2-Bromo-5-cyano-3-nitrophenylacetic acid is an organic compound with the molecular formula C9H5BrN2O4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine, cyano, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyano-3-nitrophenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-cyano-3-nitrophenylacetic acid, followed by purification steps to isolate the desired product. The reaction conditions often require the use of solvents such as acetonitrile or dichloromethane, and catalysts like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyano-3-nitrophenylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of 2-(2-substituted-5-cyano-3-nitrophenyl)acetic acid derivatives.

    Reduction: Formation of 2-(2-Bromo-5-cyano-3-aminophenyl)acetic acid.

    Oxidation: Formation of 2-(2-Bromo-5-carboxy-3-nitrophenyl)acetic acid.

Scientific Research Applications

2-Bromo-5-cyano-3-nitrophenylacetic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-3-nitrophenylacetic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromo-5-nitrophenyl)acetic acid: Similar structure but lacks the cyano group.

    2-(2-Cyano-5-nitrophenyl)acetic acid: Similar structure but lacks the bromine atom.

    2-(2-Bromo-5-cyano-3-aminophenyl)acetic acid: Similar structure but with an amino group instead of a nitro group.

Properties

IUPAC Name

2-(2-bromo-5-cyano-3-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c10-9-6(3-8(13)14)1-5(4-11)2-7(9)12(15)16/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHAQYQLIQETMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)Br)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-cyano-3-nitrophenylacetic acid
Reactant of Route 2
2-Bromo-5-cyano-3-nitrophenylacetic acid
Reactant of Route 3
2-Bromo-5-cyano-3-nitrophenylacetic acid
Reactant of Route 4
2-Bromo-5-cyano-3-nitrophenylacetic acid
Reactant of Route 5
2-Bromo-5-cyano-3-nitrophenylacetic acid
Reactant of Route 6
2-Bromo-5-cyano-3-nitrophenylacetic acid

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